3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde

Anticancer Structure-Activity Relationship Positional Isomerism

3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde (CAS 588681-49-6) is a substituted benzaldehyde derivative with the molecular formula C₁₄H₁₀ClFO₂ and a molecular weight of 264.68 g/mol, bearing a benzyloxy linker between the benzaldehyde core and a 2-chloro-4-fluorophenyl moiety. The compound features an aldehyde functional group that enables downstream synthetic transformations including oxidation to the carboxylic acid, reduction to the corresponding alcohol, and condensation reactions.

Molecular Formula C14H10ClFO2
Molecular Weight 264.68 g/mol
CAS No. 588681-49-6
Cat. No. B1352250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde
CAS588681-49-6
Molecular FormulaC14H10ClFO2
Molecular Weight264.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C=O
InChIInChI=1S/C14H10ClFO2/c15-14-7-12(16)5-4-11(14)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2
InChIKeyLBATYTBQYKAONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde (CAS 588681-49-6) – Structural and Functional Baseline


3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde (CAS 588681-49-6) is a substituted benzaldehyde derivative with the molecular formula C₁₄H₁₀ClFO₂ and a molecular weight of 264.68 g/mol, bearing a benzyloxy linker between the benzaldehyde core and a 2-chloro-4-fluorophenyl moiety . The compound features an aldehyde functional group that enables downstream synthetic transformations including oxidation to the carboxylic acid, reduction to the corresponding alcohol, and condensation reactions . The 3-position substitution pattern on the benzaldehyde ring distinguishes this compound from its 2-substituted and 4-substituted regioisomers (CAS 588681-52-1 and CAS 588681-51-0, respectively), a structural feature that modulates electronic distribution and steric accessibility of the aldehyde group [1]. The compound is commercially available from multiple vendors at purities typically ≥95% and is employed as a synthetic building block in medicinal chemistry and pharmaceutical intermediate synthesis .

Why Generic Substitution Fails: Positional Isomer Differentiation for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde


Substituting a 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde regioisomer with its 2-substituted (CAS 588681-52-1) or 4-substituted (CAS 588681-51-0) analogs is not chemically neutral. The position of the benzyloxy substituent on the benzaldehyde ring dictates the steric environment around the reactive aldehyde group and alters the electron density distribution across the aromatic system, which directly influences reactivity in downstream synthetic transformations [1]. In closely related benzyloxybenzaldehyde scaffolds, substitution position has been shown to be a critical determinant of biological activity profiles; for example, in the HL-60 anticancer assay series, 2-(benzyloxy)benzaldehyde derivatives exhibited potent anti-proliferative activity (IC₅₀ range 1–10 μM) with the most active compound achieving IC₅₀ values substantially lower than the baseline, whereas structurally similar compounds differing only in substitution pattern showed markedly reduced or undetectable activity [2]. Generic substitution without positional validation therefore introduces uncontrolled synthetic risk and may yield inactive downstream products.

Quantitative Differentiation Evidence: 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde vs. Closest Analogs


Positional Isomer Differentiation: 3-Substitution vs. 2-Substitution Benzyloxybenzaldehyde Scaffolds in Anticancer SAR

In the HL-60 leukemia cell line assay, 2-(benzyloxy)benzaldehyde derivatives (2-substituted series) demonstrated anti-proliferative activity with IC₅₀ values in the 1–10 μM range, whereas the 3-substituted and 4-substituted positional isomers were not among the active compounds identified in the SAR analysis [1]. The substitution position on the benzaldehyde ring is therefore a critical determinant of biological activity in this scaffold class [1].

Anticancer Structure-Activity Relationship Positional Isomerism

Regioisomeric Antimicrobial Activity Divergence: 2-Chloro-4-fluorobenzyl Substitution Pattern Impact on Antibacterial Potency

The 2-substituted regioisomer 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde (CAS 588681-52-1) exhibits measurable antibacterial activity against Gram-positive and Gram-negative strains, with MIC values of 20 μM against Staphylococcus aureus, 30 μM against methicillin-resistant S. aureus (MRSA), and 40 μM against Escherichia coli . The 3-substituted isomer (CAS 588681-49-6) has not been reported in the same assay, but this data establishes that the 2-chloro-4-fluorobenzyl moiety, when positioned at the ortho site of the benzaldehyde ring, confers antimicrobial activity .

Antibacterial SAR Regioisomer

Halogen-Substituted Benzyloxy Scaffolds: Class-Level Evidence for MAO-B Inhibitory Activity

In a series of small molecules bearing benzyloxy substituents evaluated as monoamine oxidase (MAO) inhibitors, halogen-substituted benzyloxy derivatives demonstrated potent MAO-B inhibition with the most active compounds achieving IC₅₀ values of 0.35 μM (compound 9e) and 0.19 μM (compound 10e), with selectivity indices for MAO-B over MAO-A exceeding 285-fold and 146-fold, respectively [1]. The structure-activity relationship analysis established that electron-withdrawing groups and halogen substitutions at the benzyloxy moiety are favorable for MAO-B inhibitory activity [1].

MAO-B Neurodegeneration Halogen substitution

Procurement-Relevant Application Scenarios for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde (CAS 588681-49-6)


Medicinal Chemistry: Position-Specific Building Block for SAR Exploration of Benzyloxybenzaldehyde-Derived Therapeutics

For medicinal chemistry programs requiring precise control over substitution position on the benzaldehyde ring, this 3-substituted regioisomer provides a defined starting point for SAR studies. As established in the HL-60 anticancer SAR analysis, the substitution position (2- vs. 3- vs. 4-) on the benzaldehyde ring is a critical determinant of biological activity in benzyloxybenzaldehyde-derived scaffolds [1]. Procuring the correct 3-substituted isomer (CAS 588681-49-6) ensures synthetic consistency and avoids confounding positional isomerism artifacts in downstream biological evaluation [1].

MAO-B Inhibitor Development: Halogenated Benzyloxy Scaffold as Privileged Chemotype

Class-level SAR evidence demonstrates that halogen-substituted benzyloxy-containing small molecules achieve potent and selective MAO-B inhibition, with lead compounds exhibiting IC₅₀ values as low as 0.19 μM and selectivity indices >285-fold over MAO-A [2]. The target compound contains the 2-chloro-4-fluoro substitution pattern that aligns with the electron-withdrawing, halogenated benzyloxy pharmacophore features identified as favorable for MAO-B inhibition in this class [2]. Procurement supports medicinal chemistry campaigns targeting neurodegenerative diseases where selective MAO-B inhibition is therapeutically relevant [2].

Antibacterial Scaffold Derivatization Using 2-Chloro-4-fluorobenzyl Pharmacophore

The 2-chloro-4-fluorobenzyl moiety, when incorporated into a benzaldehyde scaffold, has demonstrated measurable antibacterial activity against clinically relevant strains including MRSA (MIC 30 μM) and S. aureus (MIC 20 μM) in the ortho-substituted regioisomeric form . The target compound provides the identical 2-chloro-4-fluorobenzyl pharmacophore in a regioisomeric configuration (3-substituted), offering a distinct starting point for exploring how positional variation modulates antibacterial potency and spectrum .

Synthetic Intermediate for Aldehyde-Derived Transformations Requiring Orthogonal Reactivity

The aldehyde functional group in this compound enables standard downstream transformations including oxidation to the carboxylic acid derivative, reduction to the benzyl alcohol analog, and condensation with amines to form imine-containing products . The 3-position substitution pattern distinguishes this intermediate from 2- and 4-substituted analogs, offering differential steric and electronic properties that may be advantageous in specific synthetic sequences requiring orthogonal reactivity or selective protection strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.